molecular formula C16H18 B1272922 4-Butylbiphenyl CAS No. 37909-95-8

4-Butylbiphenyl

Cat. No. B1272922
CAS RN: 37909-95-8
M. Wt: 210.31 g/mol
InChI Key: JZDZRFNMDCBTNS-UHFFFAOYSA-N
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Description

Synthesis and Properties of 4-Butylbiphenyl Derivatives

Synthesis Analysis The synthesis of 4-butylbiphenyl derivatives has been a subject of interest due to their applications in liquid crystal (LC) technology. A study describes the synthesis of new LC compounds based on a 4-butylbiphenyl core with various terminal groups such as isothiocyanato, cyano, trifluoromethoxy, chloro, and fluoro . These compounds exhibit enantiotropic nematic behavior, which is desirable for LC applications. The synthesis involves characterizing the compounds using 1H NMR spectroscopy and mass spectrometry, with detailed synthetic procedures provided . Another study focuses on the synthesis of fluoro-substituted analogues of 4-butylbiphenyl, which show a trade-off between dielectric anisotropy and clearing points, making them suitable for LC mixtures .

Molecular Structure Analysis The molecular structure of 4-butylbiphenyl derivatives is crucial in determining their mesomorphic and dielectric properties. The crystal and molecular structure of 4'-n-butyl-4-cyanobiphenyl (4CB) has been determined, revealing a sheet-like arrangement of molecules with antiparallel orientation to each other . The angle between the phenyl rings and the orientation of the butyl chain significantly affect the mesomorphic behavior of these compounds .

Chemical Reactions Analysis The electrochemical oxidation of 4-aminobiphenyl leads to the formation of a conducting polymer film, which is believed to derive from head-to-tail couplings . This process is significant as it provides insight into the electrochromic properties of the resulting polymer, which changes color with applied voltage. Additionally, the electrochemical oxidation of sterically hindered 4-aminobiphenyls has been studied, with the electron transfer leading to the formation of radical cations .

Physical and Chemical Properties Analysis The physical and chemical properties of 4-butylbiphenyl derivatives are influenced by their molecular structure. The birefringence, dielectric anisotropy, and mesomorphic properties of these compounds have been extensively studied . The standard massic energies, enthalpies of vaporization, fusion, and sublimation of 4-tert-butylbiphenyl and its derivatives have been measured, providing valuable thermochemical data . These properties are essential for the application of 4-butylbiphenyl derivatives in LC technology and other fields.

Scientific Research Applications

Thermal Transformations

The thermal stability and transformations of 4-tert-butylbiphenyl have been extensively studied. These studies reveal the competition between cracking and isomerization reactions of alkyl substituents on the aromatic ring. Such research provides insight into optimal conditions for processing and using compounds with tert-butyl moieties (Repkin et al., 2010).

Electrochemical Oxidation

Research on the electrochemical oxidation of sterically hindered 4-aminobiphenyls, including 4-butylbiphenyl derivatives, helps understand the electron transfer leading to radical cations. This research is significant in the study of the thermodynamics of these compounds (Hertl et al., 1986).

Thermochemical Studies

Studies of the standard massic energies and the standard enthalpies of vaporization, fusion, and sublimation of 4-tert-butylbiphenyl and its derivatives are crucial in understanding their thermochemical properties. Such research aids in determining their formation and behavior in various states (Melkhanova et al., 2009).

Heat Capacities and Thermodynamic Functions

The measurement of heat capacities and determination of thermodynamic functions of 4-tert-butylbiphenyl provide valuable data for its application in thermal processes. Understanding phase transitions and vapor pressures contributes to its practical use in various industrial applications (Varushchenko et al., 2010).

Molecular Structure Analysis

The analysis of the crystal and molecular structure of derivatives of 4-butylbiphenyl, such as 4′- n-butyl-4-cyanobiphenyl, has been performed to understand its structural properties better. Such research is fundamental in material science, especially for compounds exhibiting nematic phases (Vani, 1983).

Infrared Spectroscopy Applications

Infrared spectroscopy has been used to study monosubstituted biphenyls, including 4-tert-butylbiphenyl. This method is essential for identifying isomeric structures and understanding the chemical properties of these compounds (Cazes, 1965).

Thermodynamic Characterization

Detailed thermodynamic characterization of 4,4′-di-tert-butylbiphenyl has been conducted, including measuring heat capacity and determining thermodynamic characteristics of solid-phase transitions. This research is vital for understanding the behavior of these compounds under various temperature conditions (Efimova et al., 2010).

Gas-Phase Thermal Transformations

Investigations into the gas-phase thermal transformations of alkylbiphenyls, including 4-tert-butylbiphenyl, provide insights into their stability and transformation kinetics. This research is crucial for understanding their behavior in critical and supercritical states (Repkin et al., 2010).

Hypercoordinated Gold(I) Compounds

Studies on hypercoordinated 2,2′-diaurated 4-tert-butylbiphenyl derivatives contribute to the field of organometallic chemistry, particularly in understanding the bonding and structure of such complexes (Baukova et al., 1997).

Photophysical Properties

The investigation of the photophysical properties of compounds like 4-cyano-4′-butyloxybiphenyl (4COB) sheds light on intramolecular charge transfer and solvent dynamics. This research is significant in the field of photochemistry (Damme et al., 1989).

Safety And Hazards

When handling 4-Butylbiphenyl, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-butyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDZRFNMDCBTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891221
Record name 4-Butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylbiphenyl

CAS RN

37909-95-8
Record name 4-Butylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037909958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BUTYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TY72T98FQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
J Wu, T Usui, A Ohno, J Hanna - Chemistry letters, 2009 - journal.csj.jp
… with a dimer structure such as 1,8-bis[4-(4′-butylbiphenyl)]octane (4BP8BP4) and 1,8-bis[4-… that of a corresponding monomer, 4-octyl-4′-butylbiphenyl (8BP4). We discuss the present …
Number of citations: 3 www.journal.csj.jp
S Alp, K Ertekin, M Horn, S Icli - Dyes and pigments, 2004 - Elsevier
In this study, the photophysical characteristics, like molar extinction coefficients, Stoke's shifts, quantum yields, radiative and fluorescence lifetimes, fluorescence rate constants, …
Number of citations: 21 www.sciencedirect.com
S Iijima, Y Shimomura, Y Haba, F Kawai, A Tani… - Journal of bioscience …, 2010 - Elsevier
… By the addition of synthesized 2,3-dihydroxy-4′-butylbiphenyl (2,3-DHBBP), we were able to label the cells with strong green fluorescence, suggesting the persistence of fluorescent …
Number of citations: 4 www.sciencedirect.com
S Iijima, Y Shimomura, Y Haba, F Kawai… - Journal of Bioscience … - researchgate.net
… By the addition of synthesized 34 2,3-dihydroxy-4'-butylbiphenyl (2,3-DHBBP), we were able to label the cells with strong 35 green fluorescence, suggesting the persistence of …
Number of citations: 0 www.researchgate.net
T Katagiri, S Ota, T Ohira, T Yamao… - Journal of heterocyclic …, 2007 - Wiley Online Library
… of intermediates of 4-bromo-4'-butylbiphenyl (1a) and 4-… gel with hexane as eluent to give 4butylbiphenyl (23a) as liquid, … This yielded 4-bromo-4'butylbiphenyl (1a), mp 101 C, lit [24] mp …
Number of citations: 68 onlinelibrary.wiley.com
JJ Mallon, SW Kantor - Macromolecules, 1989 - ACS Publications
… 6-[4-(4'-Butylbiphenyl)]-l-hexene (MEBP44).This monomer was prepared from l-[4-(4'-butylbiphenyl)… This monomer was prepared from l-[4-(4'-butylbiphenyl)]-8-bromooctane in a manner …
Number of citations: 33 pubs.acs.org
CK Bradsher, FC Brown, HK Porter - Journal of the American …, 1954 - ACS Publications
… Hydroxy-4-butylbiphenyl (III, R = … reduced by the Huang-Minlon15 technique essentially as described for the preparation of 3hydroxy-4-butylbiphenyl (V, R … Hydroxy-4'-butylbiphenyl was …
Number of citations: 33 pubs.acs.org
CS Rondestvedt Jr, HS Blanchard - Journal of the American …, 1955 - ACS Publications
When toluene, cumene and Z-butylbenzene are attacked by phenyl radicals, mixtures of alkylbiphenyls are produced. For each hydrocarbon, the ratios of ortho, meta and …
Number of citations: 35 pubs.acs.org
PA Fedyushin, RY Peshkov, EV Panteleeva… - Tetrahedron, 2018 - Elsevier
… the main product, along with a small amount 4-butylbiphenyl (3a), 13 other components of the … formed unstable anion 1-Alk 4 − , thus restoring aromaticity and providing 4-butylbiphenyl. …
Number of citations: 5 www.sciencedirect.com
A Nagaki, N Takabayashi, Y Tomida, J Yoshida - Organic letters, 2008 - ACS Publications
Selective monolithiation of dibromobiaryls, such as 2,2′-dibromobiphenyl, 4,4′-dibromobiphenyl, 2,7-dibromo-9,9-dioctylfluorene, 2,2′-dibromo-1,1′-binaphthyl, and 5,5′-dibromo…
Number of citations: 94 pubs.acs.org

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